Flux Enhancement vs. Azone and Lauryl Alcohol
In a direct head-to-head comparison, DDAIP significantly outperformed the industry-standard enhancer Azone and lauryl alcohol in enhancing the flux of three distinct drug molecules (indomethacin, clonidine, and hydrocortisone) across shed snake skin [1][2]. The magnitude of enhancement was drug-dependent, with the most dramatic effect seen for indomethacin, where DDAIP provided a 7.5-fold higher flux than lauryl alcohol.
| Evidence Dimension | Transdermal flux enhancement ratio |
|---|---|
| Target Compound Data | Indomethacin: 4.7x (vs. Azone), 7.5x (vs. Lauryl Alcohol); Clonidine: 1.7x (vs. Azone), 3.1x (vs. Lauryl Alcohol); Hydrocortisone: 2.4x (vs. Azone), 2.8x (vs. Lauryl Alcohol) |
| Comparator Or Baseline | Azone and Lauryl Alcohol (baseline flux = 1) |
| Quantified Difference | For indomethacin, DDAIP's flux was 4.7 and 7.5 times higher than Azone and lauryl alcohol, respectively. |
| Conditions | In vitro Franz diffusion cell study using shed snake skin (Elaphe obsoleta); drug solutions in donor compartment. |
Why This Matters
This demonstrates that DDAIP HCl is not a generic enhancer but can provide a superior, quantifiable advantage over common alternatives, particularly for difficult-to-deliver molecules like indomethacin, justifying its selection in a formulation screen.
- [1] Büyüktimkin S, Büyüktimkin N, Rytting JH. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone. Pharm Res. 1993;10(11):1632-1637. doi:10.1023/a:1018980905312. View Source
- [2] Büyüktimkin S, Büyüktimkin N, Rytting JH. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone. Pharm Res. 1993;10(11):1632-1637. doi:10.1023/a:1018980905312. View Source
